2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride
Overview
Description
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is a derivative of pyridine, featuring a methoxy group at the third position and an acetic acid moiety at the second position. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
Acylation: The 3-methoxypyridine undergoes acylation with chloroacetic acid in the presence of a suitable catalyst to form 2-(3-methoxypyridin-2-yl)acetic acid.
Hydrochloride Formation: The resulting 2-(3-methoxypyridin-2-yl)acetic acid is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methoxy and acetic acid groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
- 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride
- 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride
Comparison:
- 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties.
- 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride: Features a methyl group, which affects its steric and electronic properties.
- 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride: The presence of a chlorine atom influences its reactivity and potential applications .
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride stands out due to its unique combination of functional groups, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUCUKWZGAJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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